1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea
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Overview
Description
1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea is a compound that belongs to the class of 1,3-disubstituted ureas
Preparation Methods
The synthesis of 1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea typically involves the reaction of 1-(isocyanatomethyl)adamantane with appropriate amines. The preparation can be carried out using a one-pot method where the adamantane moiety is directly included through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the obtained esters . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired urea derivative.
Chemical Reactions Analysis
1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The adamantane moiety can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea involves its interaction with specific molecular targets. For example, as an inhibitor of soluble epoxide hydrolase (sEH), the compound binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids to vicinal diols . This inhibition can lead to various physiological effects, such as reduced inflammation and pain.
Comparison with Similar Compounds
1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea can be compared with other similar compounds, such as:
1-(Adamantan-1-ylmethyl)-3-(4-fluorophenyl)urea: This compound also contains an adamantane moiety and is used as an sEH inhibitor.
1-(2-(Adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea: These derivatives are potential anticancer candidates. The uniqueness of this compound lies in its combination of the adamantane, propyl, and thiophene groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-adamantyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-2-4-21(12-14-3-5-23-13-14)18(22)20-19-9-15-6-16(10-19)8-17(7-15)11-19/h3,5,13,15-17H,2,4,6-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLHKWDRUXWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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